molecular formula C5H12N4 B594874 1,2,6,9-Tetraazaspiro[4.4]nonane CAS No. 132941-08-3

1,2,6,9-Tetraazaspiro[4.4]nonane

Cat. No.: B594874
CAS No.: 132941-08-3
M. Wt: 128.179
InChI Key: NCIJAUBMLPCCEU-UHFFFAOYSA-N
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Description

Spirocyclic Core Configuration Analysis

1,2,6,9-Tetraazaspiro[4.4]nonane features a unique spirocyclic architecture comprising two fused four-membered rings sharing a central spirocarbon atom. The molecular formula C₅H₁₂N₄ indicates a compact bicyclic system with nitrogen atoms at positions 1, 2, 6, and 9. X-ray crystallographic studies of related spiro[4.4]nonane derivatives, such as spiro(4,4)nonane-1,6-dione, reveal that the five-membered rings adopt conformations intermediate between envelope and half-chair forms, with a dihedral angle of approximately 84° between carbonyl groups. While direct crystallographic data for 1,2,6,9-tetraazaspiro[4.4]nonane remains limited, computational models suggest analogous distortions in its nitrogen-rich framework. The spirocarbon atom exhibits tetrahedral geometry, with bond angles deviating slightly from ideal values due to ring strain (Table 1).

Table 1: Comparative bond parameters in spiro[4.4]nonane derivatives

Parameter 1,2,6,9-Tetraazaspiro[4.4]nonane (predicted) Spiro[4.4]nonane Spiro(4,4)nonane-1,6-dione
C(spiro)-C bond length (Å) 1.53–1.55 1.54 1.52
N-C bond length (Å) 1.45–1.47 N/A 1.34 (C=O)
Ring dihedral angle (°) 80–85 90 84

Nitrogen Atom Positioning and Electronic Effects

The strategic placement of nitrogen atoms at alternating positions (1, 2, 6, 9) creates a conjugated system with partial double-bond character in N-C bonds. This arrangement induces significant electronic effects:

  • Resonance stabilization : Adjacent nitrogen atoms enable delocalization of lone-pair electrons, reducing ring strain compared to purely aliphatic spirocycles.
  • Hydrogen-bonding capacity : Two secondary amine groups (positions 6 and 9) and two tertiary amines (positions 1 and 2) create distinct hydrogen-bond donor/acceptor sites, influencing supramolecular interactions.
  • Dipole modulation : The asymmetric distribution of nitrogen atoms generates a net molecular dipole moment oriented perpendicular to the spirocarbon axis, as evidenced by computational electrostatic potential maps.

Density functional theory (DFT) calculations reveal that nitrogen substitution increases the HOMO-LUMO gap by 0.8–1.2 eV compared to oxygen-containing analogs like 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane, enhancing kinetic stability.

Comparative Analysis with Spiro[4.4]nonane Derivatives

Structural contrasts between 1,2,6,9-tetraazaspiro[4.4]nonane and related compounds highlight heteroatom influences:

  • vs. Spiro[4.4]nonane :

    • Nitrogen incorporation reduces C(spiro)-C-C bond angles by 4–6° versus the parent hydrocarbon.
    • Van der Waals volume increases by 18% due to nitrogen lone pairs.
  • vs. 4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane :

    • Oxygen substitution at position 4 decreases ring puckering amplitude by 0.12 Å compared to the all-nitrogen system.
    • Torsional barrier for ring interconversion rises from 8.2 kJ/mol (oxa derivative) to 12.7 kJ/mol (tetraaza).
  • vs. 1,3,6,8-Tetraazaspiro[4.4]nonane-2,4,7,9-tetrone :

    • Carbonyl groups in the tetrone derivative planarize adjacent rings, while amine groups in 1,2,6,9-tetraazaspiro[4.4]nonane permit greater conformational flexibility.

Properties

CAS No.

132941-08-3

Molecular Formula

C5H12N4

Molecular Weight

128.179

IUPAC Name

1,2,6,9-tetrazaspiro[4.4]nonane

InChI

InChI=1S/C5H12N4/c1-2-8-9-5(1)6-3-4-7-5/h6-9H,1-4H2

InChI Key

NCIJAUBMLPCCEU-UHFFFAOYSA-N

SMILES

C1CNNC12NCCN2

Synonyms

1,2,6,9-Tetraazaspiro[4.4]nonane(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Nitrogen vs.
  • Coordination Chemistry : The tetraaza structure enables metal coordination, as seen in Ce(III) complexes, where Ce–N distances range from 2.643–2.691 Å .

Physicochemical Properties

Property 1,2,6,9-Tetraazaspiro[4.4]nonane 1,4,6,9-Tetraoxaspiro[4.4]nonane 1,4,6,9-Tetrathiaspiro[4.4]nonane Ce(III) Complex
Molecular Weight (g/mol) 128.2 160.17 196.38 1631.62
Density (g/cm³) >1.2 ~1.1 (estimated) ~1.3 (estimated) N/A
Melting Point (°C) 140–170 (decomposes) 166–168 N/A N/A
Key Applications Hypergolic fuels Solvents, intermediates Catalysis, materials Luminescent materials

Reactivity Insights :

  • The hypergolic nature of 1,2,6,9-Tetraazaspiro[4.4]nonane stems from its high nitrogen content and strained spiro structure, enabling rapid exothermic reactions .

Preparation Methods

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition strategy has been extensively employed to construct the spirocyclic framework. A key approach involves the reaction of nitrile oxide dipoles with electron-deficient alkenes. For example, nitrile oxide 13 (generated in situ from chlorooxime 12 and triethylamine) reacts with 1,1-disubstituted alkenes (e.g., 1 ) to yield isoxazole intermediates (2 ), which undergo subsequent cyclization to form the spirocycle.

Reaction Conditions:

  • Dipole generation: Chlorooxime (12 ) treated with triethylamine (1.0 equiv.) in dichloroethane (DCE) at 0°C.

  • Cycloaddition: Alkene (1 ) and dipole (13 ) refluxed in dichloromethane (DCM) for 1 hour, yielding isoxazole 2 (58%).

  • Post-cyclization: Sodium borohydride reduction of ester groups followed by base-mediated ring closure (KOtBu in THF) furnishes the final spirocycle (3 ) in 56% yield.

Table 1: Optimization of [3+2] Cycloaddition Parameters

SubstrateDipole Equiv.SolventTemp. (°C)Time (h)Yield (%)
1 6.0DCM25158
5a 3 × 2.0DCE100 (MW)3 × 0.534

Microwave (MW) irradiation significantly improves reaction efficiency for sterically hindered alkenes (e.g., 5a–e ), mitigating dipole decomposition.

Multi-Component Reactions (MCRs)

Imine-Based Cyclizations

Spiro[4.4]nonane systems are accessible via imine intermediates formed from ketones and amines. For instance, ketone 4a reacts with para-anisidine to generate labile imine 6 , which undergoes [2+2] cycloaddition with acetoxyacetyl chloride at –78°C to yield β-lactam spirocycle 10 (55% over two steps).

Key Considerations:

  • Imine stability: Requires in situ generation and immediate use due to rapid decomposition.

  • Stereochemical control: Low temperatures (–78°C) prevent epimerization during β-lactam formation.

Cyclization of Linear Precursors

Dieckmann Condensation

The Dieckmann cyclization has been applied to construct the spiro[4.4]nonane core. Phthalide and 1-hydroxy-isochroman undergo base-mediated condensation (NaOMe/MeOH) with ethyl propionate as a scavenger, yielding 2-[2-(hydroxyethyl)phenyl]indan-1,3-dione (3 ) in 65% yield. Subsequent oxidation and ring-closing steps furnish the tetraazaspiro system.

Mechanistic Insights:

  • Base role: Sodium methoxide deprotonates the hydroxyl group, enabling nucleophilic attack on the carbonyl carbon.

  • Scavenger function: Ethyl propionate traps excess base, preventing side reactions.

Table 2: Dieckmann Condensation Parameters

Substrate PairBaseScavengerYield (%)
Phthalide + 1-hydroxy-isochromanNaOMe/MeOHEthyl propionate65

Post-Cyclization Functionalization

Deprotection Strategies

Protecting groups (e.g., Boc) are often employed during synthesis to prevent undesired side reactions. Trifluoroacetic acid (TFA) in DCM efficiently removes Boc groups from spirocycle 7a , yielding secondary amine 17a in 68% yield.

Optimization Note:

  • Acid concentration: Excess TFA (2.0 equiv.) ensures complete deprotection without degrading the spirocyclic core.

Comparative Analysis of Methodologies

Yield and Scalability

  • [3+2] Cycloaddition: Moderate yields (34–58%) but suitable for gram-scale synthesis.

  • Dieckmann Condensation: Higher yields (65%) but requires stringent anhydrous conditions.

  • MCRs: Step-efficient but limited by imine instability.

Challenges and Solutions

  • Steric hindrance: Microwave irradiation or high-pressure conditions improve reaction rates for hindered substrates.

  • Dipole decomposition: Pre-forming nitrile oxides at 0°C enhances stability .

Q & A

Q. What are the established synthetic routes for 1,2,6,9-Tetraazaspiro[4.4]nonane, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step reactions with cyclization as a critical step. For example, the compound can be synthesized via:

  • Step 1 : Condensation of ethylenediamine derivatives with ketones or aldehydes to form intermediate imine linkages.
  • Step 2 : Ring-closing reactions using catalysts like BF₃·Et₂O or acid-mediated cyclization under reflux (methanol, 60–80°C) .
  • Key intermediates : Bis-imine precursors and spirocyclic ammonium salts.
    Data Table :
IntermediateRoleConditionsYield (%)
Bis-iminePrecursorTHF, RT45–60
Ammonium saltCyclization agentH₂SO₄, 80°C70–85

Q. How is the molecular structure of 1,2,6,9-Tetraazaspiro[4.4]nonane characterized using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Bond lengths : N–C (1.35–1.42 Å), C–C (1.50–1.55 Å) .
  • Angles : N–C–N (~109.5°), spiro-junction torsion angles (84–90°) .
  • Refinement metrics : R-factor ≤ 0.06, wR(F²) ≤ 0.12, using full-matrix least-squares methods .
    Data Table :
ParameterValue (Å/°)Technique
N1–C21.38X-ray
Spiro angle84.7DFT

Q. What are the primary reactivity patterns observed in this compound under standard conditions?

Methodological Answer: Reactivity is dominated by nitrogen lone pairs and ring strain:

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., CH₃I) in DMF at 50°C to form quaternary ammonium derivatives .
  • Ring-opening : Occurs in strong acids (e.g., HCl, 6M) to yield linear diamine products .
  • Coordination chemistry : Binds transition metals (e.g., Ce³⁺) via N-donor sites, confirmed by IR and UV-Vis .

Advanced Research Questions

Q. How does the spirocyclic architecture influence sigma receptor binding affinity compared to linear analogs?

Methodological Answer: The spiro structure enhances conformational rigidity, improving receptor selectivity. Studies show:

  • Binding assays : IC₅₀ values for σ1 receptors are 0.3–0.5 µM vs. >5 µM for linear analogs .
  • Molecular docking : Spiro-N atoms form H-bonds with Thr¹⁸⁰ and Tyr¹⁸³ residues in σ1 pockets .
    Data Table :
Compoundσ1 IC₅₀ (µM)σ2 IC₅₀ (µM)
Spiro0.52.1
Linear5.84.3

Q. What computational approaches are used to model the electronic configuration of tetraazaspiro compounds?

Methodological Answer:

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and predict frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .
  • NBO analysis : Reveals hyperconjugation between N lone pairs and σ*(C–C) orbitals, stabilizing the spiro junction .
  • MD simulations : Show torsional flexibility at the spiro center (RMSD ~0.8 Å over 50 ns) .

Q. How can discrepancies in bond length measurements from different crystallographic studies be resolved?

Methodological Answer: Discrepancies arise from experimental conditions (temperature, radiation source) and refinement protocols. Strategies include:

  • Standardized refinement : Use SHELXL with full-matrix least-squares and anisotropic displacement parameters .
  • Comparative analysis : Cross-validate with spectroscopic data (e.g., N–C bond lengths via ¹⁵N NMR) .
    Data Table :
StudyN–C Bond (Å)R-factor
A 1.380.032
B 1.420.041

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